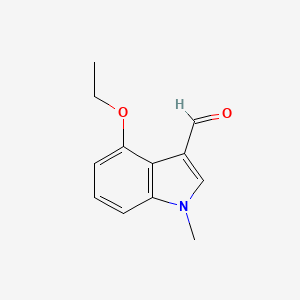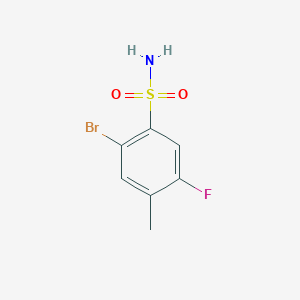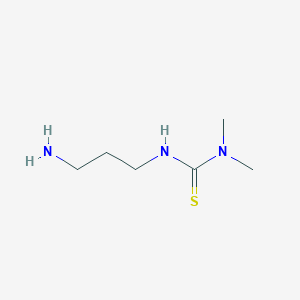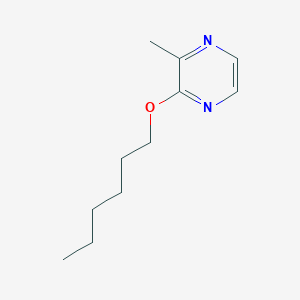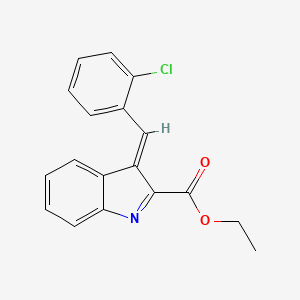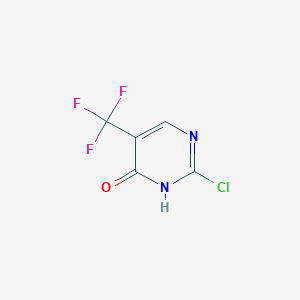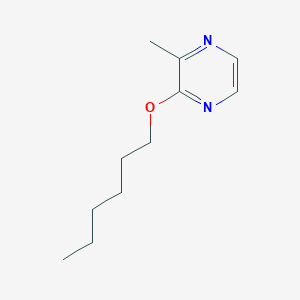
(Hexyloxy)methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexyloxy)methylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. Pyrazines are known for their diverse biological functions and are widely used in various industries, including food, pharmaceuticals, and agriculture .
Méthodes De Préparation
The synthesis of (Hexyloxy)methylpyrazine typically involves the reaction of pyrazine derivatives with hexyloxy compounds. . Industrial production methods often employ temperature-controlled processes to ensure high yield and purity. For example, a two-step preparation method involving biosynthesis and chemical reaction has been developed for similar pyrazine compounds .
Analyse Des Réactions Chimiques
(Hexyloxy)methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and N-bromosuccinimide for bromination . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the alkyl side chains can lead to the formation of carboxylic acids .
Applications De Recherche Scientifique
(Hexyloxy)methylpyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a semiochemical, playing a role in intraspecific and interspecific communication among organisms . In medicine, pyrazine derivatives are known for their antibacterial, antiviral, and anticancer properties . Additionally, this compound is used in the food industry as a flavoring agent due to its distinctive aroma .
Mécanisme D'action
The mechanism of action of (Hexyloxy)methylpyrazine involves its interaction with various molecular targets and pathways. These actions contribute to their therapeutic effects in treating central nervous system diseases, such as Parkinson’s disease and Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
(Hexyloxy)methylpyrazine can be compared with other pyrazine derivatives, such as 2,5-dimethylpyrazine and tetramethylpyrazine. These compounds share similar aromatic ring structures but differ in their substituents, leading to variations in their biological activities and applications . For example, tetramethylpyrazine is known for its neuroprotective effects, while 2,5-dimethylpyrazine is commonly used as a flavoring agent .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological activities offer potential therapeutic benefits.
Propriétés
Numéro CAS |
93904-84-8 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-hexoxy-3-methylpyrazine |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h7-8H,3-6,9H2,1-2H3 |
Clé InChI |
IOTVUKNWZQTXFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=NC=CN=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


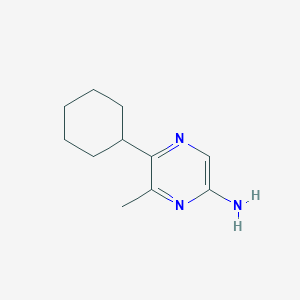

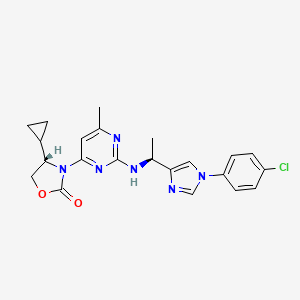
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
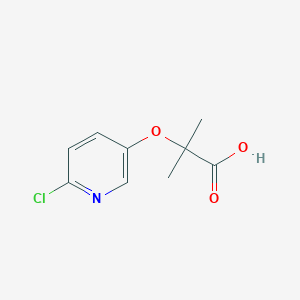

![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
